REACTION_CXSMILES
|
C([Li])CCC.CCCCCC.C(NC(C)C)(C)C.[F:19][C:20]1[CH:21]=[N:22][CH:23]=[C:24]([F:26])[CH:25]=1.[CH:27](OC)=[O:28].C(=O)(O)[O-].[Na+]>C1COCC1>[F:26][C:24]1[CH:23]=[N:22][CH:21]=[C:20]([F:19])[C:25]=1[CH:27]=[O:28] |f:5.6|
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Name
|
|
Quantity
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44 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
|
Name
|
|
Quantity
|
110 mmol
|
Type
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reactant
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Smiles
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CCCCCC
|
Name
|
|
Quantity
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15.4 mL
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Type
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reactant
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Smiles
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C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
23 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
12.4 mL
|
Type
|
reactant
|
Smiles
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C(=O)OC
|
Name
|
|
Quantity
|
23 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
230 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
FC=1C=NC=C(C1)F
|
Name
|
|
Quantity
|
23 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
72 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The solution formed
|
Type
|
CUSTOM
|
Details
|
was then brought to −70° C.
|
Type
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ADDITION
|
Details
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were added dropwise
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Type
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STIRRING
|
Details
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The mixture was stirred at −70° C. for 30 min
|
Duration
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30 min
|
Type
|
ADDITION
|
Details
|
were then slowly added dropwise
|
Type
|
WAIT
|
Details
|
After 1.5 h at −70° C.
|
Duration
|
1.5 h
|
Type
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EXTRACTION
|
Details
|
extracted with a total of 460 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases were washed twice with in each case 115 ml of saturated aqueous sodium bicarbonate solution and twice with saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
This gave 11.6 g (81% of theory) of the title compound which were directly reacted further
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |